molecular formula C19H17NO3 B312768 3,4-dimethoxy-N-(2-naphthyl)benzamide

3,4-dimethoxy-N-(2-naphthyl)benzamide

Cat. No.: B312768
M. Wt: 307.3 g/mol
InChI Key: SKXUBCZIKHHMHG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group attached to a 2-naphthylamine moiety. Its molecular formula is C₁₉H₁₇NO₃, with a molar mass of 307.34 g/mol . The compound has been explored for diverse biological applications, including as a transglutaminase (TG2) inhibitor in cancer research and in regenerative pharmacology for chronic obstructive pulmonary disease (COPD) treatment . Its synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with 2-naphthylamine or functionalized naphthyl intermediates under standard amidation conditions . Structural confirmation is achieved via spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography in related analogs .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3,4-dimethoxy-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C19H17NO3/c1-22-17-10-8-15(12-18(17)23-2)19(21)20-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3,(H,20,21)

InChI Key

SKXUBCZIKHHMHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3,4-dimethoxy-N-(2-naphthyl)benzamide are influenced by its substitution pattern and aromatic backbone. Below is a comparative analysis with structurally related benzamide derivatives:

Key Findings

Substituent Effects on Binding Affinity: The 3,4-dimethoxy group enhances hydrogen bonding in FGFR-1 inhibitors compared to mono-methoxy or non-aromatic analogs (e.g., ΔG = -8.57 kcal/mol vs. -6.09 kcal/mol) . However, in quinone reductase 2 (QR2) inhibition, the naphthyl-methoxy substitution in this compound results in lower potency (IC₅₀ = 5500 nM) compared to analogs with extended alkyl chains (IC₅₀ = 43.65 nM), suggesting steric or electronic limitations in QR2 binding .

Role of Aromatic Backbone: Naphthyl vs. Naphthyl vs. Pyrazole: The pyrazole-containing analog (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide) exhibits stronger FGFR-1 binding due to complementary π-σ and hydrogen-bond interactions .

Synthetic Accessibility :

  • Derivatives with chiral naphthylethyl groups (e.g., compound 5d) are synthesized in >99% yield, indicating robust amidation protocols .
  • In contrast, chromenyl or triazole-containing analogs require multi-step syntheses, often with lower yields .

Structural Flexibility: The 2-acylamino side chain in benzamide analogs (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) is critical for PCAF HAT inhibition (79% activity at 100 μM), whereas this compound lacks this feature, limiting its applicability in histone acetylation pathways .

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